N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide
Description
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a 3-fluorobenzamide substituent at the C5 position.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUJXIIMQCUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-fluorobenzamide moiety: This is usually done through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide involves the inhibition of specific enzymes and pathways. It is known to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
- tert-Butyl vs. Phenyl or Methyl Groups :
- The tert-butyl group in the target compound provides steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or phenyl in analogs such as (E)-2-(3,6-dimethyl-4-oxo-1-phenyl-...acetohydrazide 5a ().
- Compounds with phenyl groups (e.g., 5a–5e in ) exhibit melting points ranging from 242–260°C, suggesting that bulky substituents like tert-butyl may further increase thermal stability .
Substituent Variations at the C5 Position
- 3-Fluorobenzamide vs. Other Amide/Substituents: N-[1-(3-Chlorophenyl)-4-oxo-...-2-(trifluoromethyl)benzamide (): This analog features a 3-chlorophenyl group at N1 and a trifluoromethylbenzamide at C3. 2-{1-tert-butyl-4-oxo...-N-(4-ethoxyphenyl)acetamide (): The acetamide linker and 4-ethoxyphenyl group may improve solubility relative to the direct benzamide in the target compound, as ether groups often enhance hydrophilicity . 2-{1-tert-butyl-4-oxo...-N-(3,4-dimethoxyphenyl)acetamide (): The dimethoxy substituents introduce electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This could influence binding to targets like kinases or antimicrobial proteins .
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3-fluorobenzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core linked to a 3-fluorobenzamide moiety. The molecular formula is , with a molecular weight of approximately 350.34 g/mol. Its unique structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂F |
| Molecular Weight | 350.34 g/mol |
| Solubility | Moderate |
| Topological Polar Surface Area | 106 Ų |
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their interaction with substrates, thereby inhibiting cell cycle progression and leading to reduced proliferation of cancer cells.
Inhibition of CDKs
Research indicates that this compound exhibits selective inhibition against specific CDK isoforms, which are crucial for cell cycle regulation. The following table summarizes findings from various studies on its inhibitory effects:
Antitumor Effects
In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Case Studies
- Breast Cancer Model : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 0.25 µM.
- Lung Cancer Model : In A549 lung cancer cells, treatment led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.
Additional Biological Targets
Beyond CDK inhibition, preliminary data suggest that this compound may also interact with other targets involved in cancer progression:
- Protein Kinase Inhibition : It has shown potential as a multi-target inhibitor affecting various kinases implicated in tumor growth.
- Anti-inflammatory Properties : Some studies suggest that it may possess anti-inflammatory effects through modulation of NF-kB signaling pathways.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | DMF, K₂CO₃ | 100 | 12 | 45 |
| Amidation | EDC/HOBt, Et₃N | RT | 24 | 72 |
| Crystallization | Ethanol/H₂O | 4 | 48 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
